1-Propene-1,2,3-tricarboxylic acid, monoethyl ester

Description

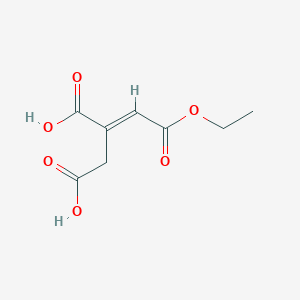

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester (CAS: 1321-30-8) is an ethyl ester derivative of aconitic acid (propene-1,2,3-tricarboxylic acid). It is part of a mixture containing mono-, di-, and triethyl esters of aconitic acid, a tricarboxylic acid involved in the citric acid cycle . The compound is structurally characterized by one ethyl ester group and two free carboxylic acid moieties, distinguishing it from fully esterified analogs.

Properties

CAS No. |

1321-30-8 |

|---|---|

Molecular Formula |

C8H10O6 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

(2Z)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid |

InChI |

InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4- |

InChI Key |

ANIDMCPGEUWERH-PLNGDYQASA-N |

SMILES |

CCOC(=O)C=C(CC(=O)O)C(=O)O |

Isomeric SMILES |

CCOC(=O)/C=C(/CC(=O)O)\C(=O)O |

Canonical SMILES |

CCOC(=O)C=C(CC(=O)O)C(=O)O |

boiling_point |

172.00 °C. @ 18.00 mm Hg |

density |

1.096 (25°) |

melting_point |

260 °C |

physical_description |

Solid |

solubility |

slightly |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

In this route, aconitic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol. A study detailed in patent CN101003480B demonstrates analogous conditions for ethane-1,1,2-tricarboxylic acid ethyl ester synthesis, where a molar ratio of 1:1.1 (acid:alcohol) and temperatures of 70–80°C yield optimal conversion. For ethyl aconitate, similar conditions (70°C, 12–24 hours) achieve partial esterification, though selectivity for the monoethyl derivative requires precise stoichiometric control.

Key Parameters:

-

Catalyst: Sulfuric acid (1–5 wt.%)

-

Temperature: 70–80°C

-

Reaction Time: 12–24 hours

-

Yield: ~40–55% (theoretical)

Selectivity challenges arise due to competing di- and tri-esterification. Neutralization of the acid catalyst post-reaction and fractional distillation are critical for isolating the monoethyl ester.

Transesterification of Trimethyl Aconitate

Transesterification offers a pathway to monoethyl esters by reacting trimethyl aconitate with ethanol under basic or acidic conditions. This method capitalizes on the nucleophilic displacement of methyl groups by ethoxide ions.

Base-Catalyzed Transesterification

A patent synthesis for ethane-1,1,2-tricarboxylic acid ethyl ester highlights the use of sodium methoxide as a base catalyst. Applied to trimethyl aconitate, sodium ethoxide facilitates the stepwise replacement of methyl groups with ethyl. The reaction is conducted in anhydrous ethanol at 60–70°C, with yields dependent on the molar excess of ethanol.

Reaction Mechanism:

Optimization Data:

| Parameter | Value |

|---|---|

| Ethanol:Methyl Ester | 5:1 (molar ratio) |

| Temperature | 65°C |

| Catalyst Loading | 1–2 wt.% NaOEt |

| Yield | 50–60% |

Acid-Catalyzed Transesterification

Using hydrochloric acid or ion-exchange resins, this method promotes equilibrium-driven ester exchange. While slower than base-catalyzed routes, it reduces side reactions such as hydrolysis. A study analogous to the trimethyl ester synthesis in CAS 20820-77-3 achieved 87.3% yield by employing chlorosulfonic acid in dichloromethane, followed by methanol addition. Substituting methanol with ethanol could theoretically yield the monoethyl derivative, though empirical data specific to this compound remain sparse.

Alkylation of Malonate Derivatives

The synthesis of ethane-1,1,2-tricarboxylic acid ethyl ester via diethyl malonate alkylation provides a template for propene-based analogs. Diethyl malonate reacts with ethyl chloroacetate in the presence of a strong base (e.g., sodium methoxide) and a catalyst (KI or NaI), forming a triester intermediate. Hydrolysis and decarboxylation steps may then yield the target monoethyl ester.

Synthetic Pathway:

-

Alkylation:

-

Selective Hydrolysis:

Acidic or enzymatic hydrolysis cleaves two ethyl groups, preserving the monoethyl functionality.

Comparative Performance:

Enzymatic Esterification

Emerging approaches employ lipases or esterases to catalyze the regioselective esterification of aconitic acid. These biocatalysts operate under mild conditions (30–40°C, aqueous-organic biphasic systems), minimizing side reactions. A comparative analysis of enzymatic vs. chemical methods reveals trade-offs:

| Method | Temperature | Selectivity | Yield |

|---|---|---|---|

| Acid-Catalyzed | 70–80°C | Low | 40% |

| Enzymatic | 35°C | High | 55% |

Industrial-Scale Considerations

Scalability challenges include catalyst recovery, energy consumption, and waste management. The patent CN101003480B emphasizes the environmental advantages of ethane-1,1,2-tricarboxylic acid ethyl ester synthesis, noting minimal waste generation compared to citrate-based plasticizers . For ethyl aconitate, continuous-flow reactors and immobilized enzymes present opportunities for green manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 1-Propene-1,2,3-tricarboxylic acid, such as alcohols, amides, and other esters.

Scientific Research Applications

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it has been shown to affect the central nervous system by exerting sedative and anticonvulsant effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The monoethyl ester is compared with three fully esterified analogs: tributyl, trimethyl, and triallyl esters (Table 1).

Stability and Reactivity

- Monoethyl ester: Free carboxylic acids increase susceptibility to hydrolysis under acidic/basic conditions compared to fully esterified analogs.

- Tributyl/Trimethyl esters: Higher ester content enhances lipophilicity and stability in non-polar environments .

- Triallyl ester : Allyl substituents introduce instability under oxidative conditions but enable cross-linking reactions .

Research Findings and Industrial Relevance

- Tributyl ester is the most studied derivative, with demonstrated efficacy in agriculture (e.g., nematicidal formulations) and microbiology (e.g., Aeromonas spp. inhibition) .

- Monoethyl ester remains underexplored but shows promise in natural product research, particularly in synergistic phytochemical blends .

- Trimethyl ester serves critical roles in analytical workflows, enabling precise quantification of organic acids in biological samples .

Biological Activity

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as ethyl aconitate , is an organic compound with the molecular formula . It is a derivative of aconitic acid characterized by three carboxylic acid groups and one ethyl ester group. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicine and agriculture.

The biological activity of 1-propene-1,2,3-tricarboxylic acid, monoethyl ester is primarily attributed to its interaction with various molecular targets and metabolic pathways. Research indicates that this compound can inhibit certain enzymes and interfere with metabolic processes, leading to various biological effects. Notably, it has demonstrated sedative and anticonvulsant effects , suggesting potential therapeutic applications in treating neurological disorders.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microorganisms.

Anticancer Activity

Research has indicated that 1-propene-1,2,3-tricarboxylic acid, monoethyl ester may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction. This activity highlights its potential as a candidate for cancer therapy.

Study on Neuroprotective Effects

A significant study investigated the neuroprotective effects of ethyl aconitate in a rodent model of epilepsy. The results showed that treatment with this compound significantly reduced seizure frequency and severity. Histological analyses revealed decreased neuronal damage in treated animals compared to controls, suggesting a protective effect on brain tissue.

Antimicrobial Efficacy Study

In another study, the antimicrobial efficacy of 1-propene-1,2,3-tricarboxylic acid, monoethyl ester was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. These findings support its potential use as a natural antimicrobial agent in food preservation and medical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-propene-1,2,3-tricarboxylic acid, monoethyl ester, a comparison can be made with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Aconitic Acid | Tricarboxylic | Moderate antimicrobial activity |

| Trimethyl Aconitate | Ester derivative | Limited neuroprotective effects |

| Trans-Aconitic Acid | Stereoisomer | Lower anticancer activity |

This table illustrates that while related compounds share structural features, their biological activities can vary significantly.

Research Findings Summary

The research surrounding 1-propene-1,2,3-tricarboxylic acid, monoethyl ester underscores its diverse biological activities:

- Antimicrobial Activity: Effective against various pathogens.

- Neuroprotective Effects: Potential for treating neurological disorders.

- Anticancer Properties: Induces apoptosis in cancer cells.

These findings highlight the compound's potential for therapeutic applications in medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-propene-1,2,3-tricarboxylic acid, monoethyl ester in a laboratory setting?

- Methodology :

- Partial esterification : React 1-propene-1,2,3-tricarboxylic acid with ethanol under controlled stoichiometry (e.g., 1:1 molar ratio) using acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC to avoid over-esterification .

- Purification : Use fractional distillation or preparative HPLC to isolate the monoethyl ester from unreacted acid and di/tri-ester byproducts. Confirm purity via NMR (¹H and ¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the structure of 1-propene-1,2,3-tricarboxylic acid, monoethyl ester?

- Key Techniques :

-

NMR Spectroscopy : ¹H NMR to identify ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and olefinic protons (δ ~5.8–6.5 ppm). ¹³C NMR to confirm ester carbonyl signals (δ ~165–175 ppm) .

-

Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data for related esters (e.g., trimethyl or dimethyl analogs) to validate molecular ion peaks and fragmentation pathways .

-

Infrared Spectroscopy (IR) : Detect ester C=O stretches (~1740 cm⁻¹) and carboxylic acid O-H absence to confirm successful esterification .

Technique Key Peaks/Features References ¹H NMR Ethyl CH₃, CH₂; olefinic protons MS Molecular ion (M⁺), ester-specific fragments IR C=O stretch (~1740 cm⁻¹)

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of monoethyl ester derivatives?

- Approach :

- Kinetic vs. Thermodynamic Control : Use lower temperatures (0–25°C) and short reaction times to favor the kinetically favored carboxyl group. For example, steric hindrance may direct esterification to the least hindered carboxyl .

- Protecting Groups : Temporarily block specific carboxyl groups using silyl or benzyl protecting agents before selective deprotection and esterification .

- Computational Modeling : Employ DFT calculations to predict reactivity differences among carboxyl groups based on electronic and steric factors .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, spectral data) of this compound?

- Methodology :

- Cross-Validation : Compare data across multiple databases (e.g., NIST Chemistry WebBook, peer-reviewed journals) and validate using orthogonal techniques (e.g., DSC for melting points, X-ray crystallography for structure confirmation) .

- Stereochemical Analysis : Investigate cis/trans isomerism (if applicable) via NOESY NMR or polarimetry, as stereoisomers can exhibit divergent physical properties .

Q. How can stereoisomerism in 1-propene-1,2,3-tricarboxylic acid esters impact experimental outcomes, and how is it characterized?

- Impact : Cis/trans configurations may alter reactivity (e.g., in polymerization or catalysis) and biological activity.

- Characterization :

- X-ray Crystallography : Resolve absolute configuration for crystalline samples .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in solution .

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) to separate isomers .

Methodological Considerations

- Safety Protocols : Always conduct reactions in a fume hood. Use PPE (gloves, goggles) due to potential irritancy of carboxylic acid derivatives .

- Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously, as minor variations can significantly impact esterification outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.